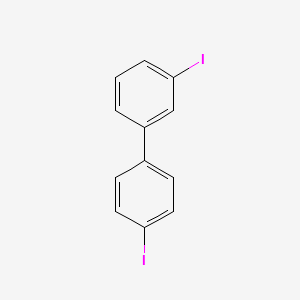

3,4'-Diiodobiphenyl

Description

Properties

Molecular Formula |

C12H8I2 |

|---|---|

Molecular Weight |

406.00 g/mol |

IUPAC Name |

1-iodo-3-(4-iodophenyl)benzene |

InChI |

InChI=1S/C12H8I2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H |

InChI Key |

GUXVNFUYHKFZBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

3,4'-Diiodobiphenyl serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

- Suzuki Coupling Reactions : It is often used as a coupling partner in Suzuki reactions to synthesize biphenyl derivatives and other complex organic molecules. This reaction typically involves the coupling of arylboronic acids with aryl halides, where 3,4'-Diiodobiphenyl acts as an effective electrophile due to its two iodine substituents .

- Liquid Crystal Production : The compound is utilized in the synthesis of liquid crystals, which are essential for display technologies. Its biphenyl structure contributes to the mesomorphic properties required for liquid crystal applications .

Research indicates that 3,4'-Diiodobiphenyl exhibits significant biological activity, particularly regarding thyroid hormone receptor modulation:

- Thyroid Hormone Receptor Interaction : Studies have shown that 3,4'-Diiodobiphenyl can influence gene expression mediated by thyroid hormones. This interaction is crucial for understanding endocrine disruption and its implications for human health. The compound's ability to modulate thyroid hormone receptors suggests potential applications in studying metabolic disorders and developmental processes.

- Endocrine Disruption Studies : Given its effects on thyroid hormone signaling pathways, 3,4'-Diiodobiphenyl is studied for its role as an endocrine disruptor. Research has focused on how exposure to this compound may affect cellular processes linked to metabolism and development .

Medicinal Chemistry

In the field of medicinal chemistry, 3,4'-Diiodobiphenyl has been explored for its potential therapeutic applications:

- Anticancer Research : The compound's ability to modulate gene expression has led to investigations into its anticancer properties. It may act as a therapeutic agent by influencing pathways involved in tumor growth and proliferation .

- Drug Development : Ongoing studies aim to evaluate the efficacy of 3,4'-Diiodobiphenyl and its derivatives in drug formulations targeting various diseases, including cancers influenced by thyroid hormone signaling .

Research Findings and Case Studies

Several studies highlight the diverse applications of 3,4'-Diiodobiphenyl:

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Physical Properties of Diiodobiphenyl Isomers

The 4,4'-isomer’s orthorhombic structure facilitates halogen-halogen interactions, contributing to its negative thermal expansion (NTE) along the b-axis .

Thermal and Mechanical Behavior

4,4'-Diiodobiphenyl demonstrates negative thermal expansion (NTE) due to anisotropic crystal lattice adjustments. Key findings include:

- NTE Mechanism : Halogen-halogen interactions form infinite chains parallel to the c-axis, with thermal contraction along the b-axis (−25.6 × 10⁻⁶ K⁻¹) .

- Comparison with 4-Iodobenzoic Acid and Methyl Paraben : These compounds exhibit NTE via different mechanisms (e.g., hydrogen-bonding rearrangements), highlighting the role of iodine’s polarizability in 4,4'-diiodobiphenyl .

The absence of analogous studies on 3,4'-diiodobiphenyl limits direct comparison, but its asymmetric substitution may reduce crystal symmetry and NTE efficacy.

Preparation Methods

Electrophilic Aromatic Substitution

Direct iodination of biphenyl via electrophilic aromatic substitution (EAS) is a straightforward approach but faces challenges in regioselectivity. The 3- and 4'-positions are less reactive compared to the para positions, necessitating directing groups or catalysts:

-

Catalytic Systems : A mixture of concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) (1:1 v/v) acts as a composite catalyst, enhancing iodine’s electrophilicity. For example, a reaction with biphenyl, iodine (1.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈) at 75–90°C for 1.5–2 hours yields 86.5% of diiodinated product.

-

Solvent Optimization : Glacial acetic acid (20–30× biphenyl mass) and deionized water (15–25% of acetic acid volume) improve solubility and reaction homogeneity.

Key Data :

Oxidative Iodination

Oxidants like ammonium persulfate facilitate iodine incorporation by generating iodonium ions (I⁺). This method avoids stoichiometric metal reagents, reducing byproduct formation:

Diazotization and Sandmeyer-Type Reactions

Diazotization of Aminobiphenyls

Diazotization of 3-nitro-4'-aminobiphenyl followed by iodide displacement offers a stepwise route:

-

Diazonium Salt Formation : Treatment of 4'-aminobiphenyl with NaNO₂ and HCl at 0–5°C generates the diazonium intermediate.

-

Iodide Quenching : Addition of potassium iodide (KI) replaces the diazo group with iodine. This method yielded 90% 2-iodobiphenyl in analogous syntheses.

Limitations :

Cross-Coupling Strategies

Ullmann Coupling

Ullmann coupling of iodobenzene derivatives enables precise regiocontrol:

Advantages :

-

Avoids electrophilic substitution limitations.

-

Tunable via boronic acid functionalization.

Comparative Analysis of Methods

| Method | Yield | Purity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Direct Iodination | 86.5% | 99.8% | Moderate | Industrial |

| Diazotization | 70–80% | 95–98% | Low | Lab-scale |

| Ullmann Coupling | 75–85% | 99% | High | Pilot-scale |

Trade-offs :

-

Direct iodination is cost-effective but requires stringent temperature control.

-

Ullmann coupling offers superior regioselectivity but involves expensive palladium catalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4'-Diiodobiphenyl, and how do reaction parameters (e.g., catalysts, solvents) influence yield?

- Methodology : Utilize cross-coupling reactions such as Suzuki-Miyaura coupling, where diiodobiphenyl acts as a precursor. For example, Scheme 27 in demonstrates a double Suzuki coupling with a diboronate reagent under palladium catalysis. Optimize yields by adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (toluene or DMF), and temperature (80–120°C). Lower yields may result from steric hindrance due to iodine substituents .

- Key variables : Catalyst type (Pd vs. Ni), iodine positioning (3,4' vs. 4,4'), and ligand effects (e.g., triphenylphosphine in ).

Q. Which spectroscopic techniques are optimal for characterizing 3,4'-Diiodobiphenyl, and what are the diagnostic spectral features?

- Methodology : Employ -NMR to identify aromatic proton splitting patterns (e.g., doublets for para-substituted iodines) and -NMR to confirm iodine-induced deshielding (e.g., C-I coupling at ~140–160 ppm). Mass spectrometry (EI-MS) can verify molecular ion peaks (e.g., [M]⁺ at m/z 406 for C₁₂H₈I₂). IR spectroscopy detects C-I stretches at ~500–600 cm⁻¹ .

Q. How does 3,4'-Diiodobiphenyl function as a precursor in polymer or organometallic synthesis?

- Methodology : Use oxidative addition with transition metals (e.g., Pd⁰ in ) to form C–M bonds. For example, describes palladium-mediated coupling with phenyl-di-acetylene to yield conjugated polymers. Monitor reaction progress via TLC or GC-MS to ensure complete iodine substitution .

Advanced Research Questions

Q. How can researchers resolve challenges in isolating regioisomers during 3,4'-Diiodobiphenyl-based reactions?

- Methodology : Apply post-reaction derivatization, as shown in , where inseparable tetraphenylene isomers are converted into separable triflates via selective deprotection. Use HPLC with chiral columns or recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance purity .

Q. What computational approaches are suitable for predicting the electronic properties of 3,4'-Diiodobiphenyl complexes?

- Methodology : Perform density functional theory (DFT) calculations to model charge distribution and HOMO-LUMO gaps. used time-dependent DFT (TDDFT) to analyze photophysical properties of Pd complexes, revealing ligand-to-metal charge transfer transitions. Software like Gaussian or ORCA can simulate NMR shifts and reaction pathways .

Q. How should researchers address contradictory data from cross-coupling reactions involving 3,4'-Diiodobiphenyl under varying conditions?

- Methodology : Conduct a factorial design of experiments (DoE) to isolate variables (e.g., temperature, catalyst ratio). For instance, highlights that Pd⁰ reactivity depends on coordinating groups; inconsistent yields may arise from ligand dissociation. Validate results using kinetic studies (e.g., Arrhenius plots) and in-situ FTIR to monitor intermediate formation .

Q. What mechanistic insights explain the oxidative addition of 3,4'-Diiodobiphenyl to transition metals?

- Methodology : Probe the reaction mechanism via isotopic labeling (e.g., -tagged substrates) or X-ray crystallography of intermediates. proposes a double oxidative addition-comproportionation sequence for Pd complexes. Use cyclic voltammetry to study redox behavior and confirm metal oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.